2-Hydroxy-N'-[(1-methyl-1H-indol-3-yl)methylene]-2-phenylacetohydrazide
2-Hydroxy-N'-[(1-methyl-1H-indol-3-yl)methylene]-2-phenylacetohydrazide
Brand Name:
Vulcanchem
CAS No.:
328910-22-1
VCID:
VC0390850
InChI:
InChI=1S/C18H17N3O2/c1-21-12-14(15-9-5-6-10-16(15)21)11-19-20-18(23)17(22)13-7-3-2-4-8-13/h2-12,17,22H,1H3,(H,20,23)/b19-11+
SMILES:
CN1C=C(C2=CC=CC=C21)C=NNC(=O)C(C3=CC=CC=C3)O
Molecular Formula:
C18H17N3O2
Molecular Weight:
307.3g/mol
2-Hydroxy-N'-[(1-methyl-1H-indol-3-yl)methylene]-2-phenylacetohydrazide
CAS No.: 328910-22-1
Main Products
VCID: VC0390850
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3g/mol
CAS No. | 328910-22-1 |
---|---|
Product Name | 2-Hydroxy-N'-[(1-methyl-1H-indol-3-yl)methylene]-2-phenylacetohydrazide |
Molecular Formula | C18H17N3O2 |
Molecular Weight | 307.3g/mol |
IUPAC Name | 2-hydroxy-N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-phenylacetamide |
Standard InChI | InChI=1S/C18H17N3O2/c1-21-12-14(15-9-5-6-10-16(15)21)11-19-20-18(23)17(22)13-7-3-2-4-8-13/h2-12,17,22H,1H3,(H,20,23)/b19-11+ |
Standard InChIKey | BUAMUNOZIHWHOF-YBFXNURJSA-N |
Isomeric SMILES | CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C(C3=CC=CC=C3)O |
SMILES | CN1C=C(C2=CC=CC=C21)C=NNC(=O)C(C3=CC=CC=C3)O |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=NNC(=O)C(C3=CC=CC=C3)O |
PubChem Compound | 9586043 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume